Calvital

Catalog No.
S1818600
CAS No.
102903-12-8
M.F
C26H15N4Na3O9S3
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calvital

CAS Number

102903-12-8

Product Name

Calvital

Molecular Formula

C26H15N4Na3O9S3

Molecular Weight

0

Synonyms

Calvital

Calvital (CAS 102903-12-8) is a specialized, high-concentration calcium hydroxide formulation engineered for endodontic and vital pulp therapies. Comprising 78.5% calcium hydroxide and 20% iodoform, it is designed as a hydrophilic powder-liquid system that maintains a sustained, highly alkaline environment (pH ≥ 12) upon application[1]. Unlike raw calcium hydroxide powder, which presents handling inconsistencies and radiopacity challenges, Calvital integrates iodoform to provide critical radiocontrast without relying on barium sulfate, which can alter manipulative properties [2]. For procurement and clinical material selection, Calvital offers a standardized, highly reproducible medicament that ensures optimal hydroxyl ion dissociation, making it a benchmark material for direct pulp capping, vital pulp amputation, and the management of persistent apical periodontitis [3].

Substituting Calvital with generic calcium hydroxide mixtures, hydrophobic pre-mixed pastes (e.g., silicone oil-based formulations like Vitapex), or traditional phenolic compounds (e.g., Formocresol) fundamentally alters therapeutic outcomes and process reliability. Hydrophobic pastes restrict the aqueous dissociation of calcium and hydroxyl ions, severely limiting alkaline diffusion through dentinal tubules and reducing the material's ability to neutralize odontoclast-derived acids during root resorption [1]. Conversely, while Formocresol provides rapid tissue fixation, it is highly cytotoxic, lacks the ability to induce dentin bridge formation, and is associated with prolonged inflammatory granulation and internal resorption [2]. Calvital’s specific hydrophilic vehicle and 78.5% active concentration ensure that the required pH threshold (pH > 8.5) is achieved deep within the dentinal structure, a critical performance metric that generic or oil-based substitutes consistently fail to replicate[1].

Hydroxyl Ion Diffusion and Dentinal Tubule Penetration

The efficacy of a calcium hydroxide medicament relies on its ability to diffuse hydroxyl ions through dentinal tubules to the outer root surface. In an in vitro diffusion assay using simulated resorptive defects in a 1% phenolphthalein agar medium (indicating pH > 8.5), Calvital demonstrated widespread and rapid color change, confirming robust alkaline diffusion [1]. In direct contrast, the hydrophobic silicone oil-based comparator (Vitapex) exhibited a diffusion rate of essentially zero, with alkaline color change restricted solely to the immediate defect surface [1].

Evidence DimensionAlkaline diffusion extent (pH > 8.5 indicator in agar)
Target Compound DataCalvital (Hydrophilic): Widespread and rapid indicator color change across the medium.
Comparator Or BaselineVitapex (Hydrophobic): Color change restricted to the defect surface only (diffusion rate = 0).
Quantified DifferenceCalvital enables deep tissue alkaline diffusion, whereas the hydrophobic substitute completely arrests ion transport beyond the contact interface.
ConditionsExtracted teeth with simulated resorptive defects, root canals irrigated with 5% EDTA + ultrasonic, embedded in 1% phenolphthalein agar for 4 weeks.

Buyers selecting medicaments for external root resorption must prioritize hydrophilic formulations like Calvital to ensure the alkaline pH reaches the outer root surface to neutralize odontoclast activity.

Clinical Efficacy in Persistent Apical Periodontitis with Over-Enlarged Foramina

Persistent apical periodontitis resulting from iatrogenic over-enlargement of the apical foramen is notoriously resistant to conventional root canal medicaments. In a clinical evaluation of 20 patients diagnosed with persistent apical periodontitis and considerable apical enlargement, the intracanal application of Calvital resulted in a 100% success rate for symptom resolution [1]. The strong alkalinity (pH ≥ 12) of Calvital induced a rapid necrotic layer formation upon contact with soft tissues, swiftly removing inflammatory granulation tissue and halting hemorrhage, whereas prior conventional treatments had failed to resolve occlusal and percussion pain[1].

Evidence DimensionResolution of persistent clinical symptoms (pain on percussion/occlusion)
Target Compound DataCalvital: 100% complete disappearance of symptoms (20/20 cases).
Comparator Or BaselineConventional intracanal medicaments (Baseline): Persistent symptoms leading to potential extraction.
Quantified DifferenceComplete clinical salvage (100% resolution) in cases where standard protocols failed.
ConditionsIntracanal application in 20 patients with persistent apical periodontitis and over-enlarged apical foramina.

Provides a highly reliable, evidence-backed procurement choice for endodontic specialists managing refractory or iatrogenically compromised root canal cases.

Reparative Dentinogenesis and Hard Tissue Formation

For vital pulp therapies, the induction of a calcified barrier is the primary marker of success. Histopathological evaluations comparing Calvital to Formocresol and novel hydroxyapatite (HAP) formulations in rat molar pulpotomies demonstrated that Calvital produced the most marked dentin-like hard tissue formation underneath the sectioned pulp surface [1]. While Formocresol caused prolonged inflammation (up to 35 days) and internal resorption without dentin bridge formation, Calvital's high pH induced an initial superficial necrotic layer followed by the rapid appearance of large-nucleus cells by day 3, culminating in robust calcified tissue barriers [2].

Evidence DimensionReparative dentin-like hard tissue formation
Target Compound DataCalvital: Marked and robust dentin-like hard tissue formation beneath the wound layer.
Comparator Or BaselineFormocresol: No dentin bridge formation; prolonged inflammatory granulation and internal resorption.
Quantified DifferenceCalvital actively induces structural dentinogenesis, whereas Formocresol acts merely as a cytotoxic fixative.
ConditionsIn vivo pulpotomy in rat molars, evaluated via micro-CT and histopathology over 3 to 35 days.

Justifies the procurement of Calvital over traditional phenolic agents for pediatric and general dentistry clinics aiming for true biological pulp repair rather than tissue fixation.

Salvage Therapy for Persistent Apical Periodontitis

Calvital is the medicament of choice for treating persistent apical periodontitis, particularly in cases complicated by iatrogenic over-enlargement or perforation of the apical foramen. Its ability to rapidly form a coagulative necrotic layer upon contact with periapical soft tissues halts hemorrhage and eliminates inflammatory granulation tissue, resolving refractory symptoms where standard zinc oxide eugenol or low-concentration calcium hydroxide pastes fail [1].

Management of Trauma-Induced External Root Resorption

Following dental avulsion or severe luxation injuries, external root resorption driven by odontoclast acid secretion is a primary cause of tooth loss. Calvital’s hydrophilic vehicle allows for superior hydroxyl ion diffusion through the dentinal tubules to the outer root surface, effectively neutralizing the acidic environment and arresting the resorptive process far more effectively than hydrophobic silicone-based alternatives[2].

Vital Pulp Amputation and Direct Pulp Capping

In pediatric and conservative dentistry, Calvital serves as a highly effective agent for vital pulpotomies and direct pulp capping. Its high calcium hydroxide concentration (78.5%) and sustained pH ≥ 12 reliably induce the differentiation of odontoblast-like cells and the formation of a calcified dentin bridge, providing a biologically sound alternative to the cytotoxic fixation associated with formocresol [3].

Dates

Last modified: 07-20-2023

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